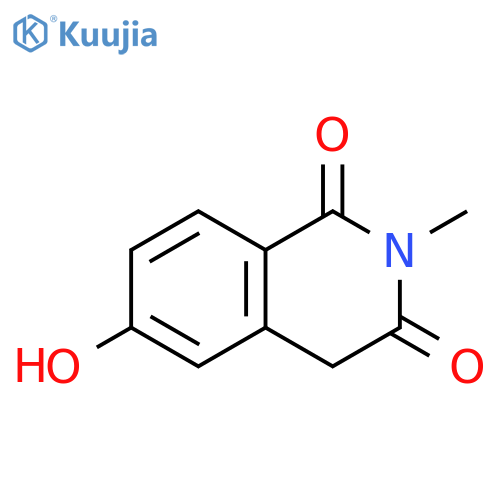Cas no 2059993-68-7 (6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione)

2059993-68-7 structure
商品名:6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
CAS番号:2059993-68-7
MF:C10H9NO3
メガワット:191.183362722397
MDL:MFCD30477521
CID:5183083
PubChem ID:125426015
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 6-Hydroxy-2-methyl-4H-isoquinoline-1,3-dione
- 6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
-
- MDL: MFCD30477521
- インチ: 1S/C10H9NO3/c1-11-9(13)5-6-4-7(12)2-3-8(6)10(11)14/h2-4,12H,5H2,1H3
- InChIKey: FYNYMNBHPVXVKF-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=C(O)C=C2)CC(=O)N1C
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-320081-10.0g |
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2059993-68-7 | 10.0g |
$5221.0 | 2023-02-24 | ||
| Enamine | EN300-320081-0.05g |
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2059993-68-7 | 0.05g |
$1020.0 | 2023-09-04 | ||
| Enamine | EN300-320081-0.1g |
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2059993-68-7 | 0.1g |
$1068.0 | 2023-09-04 | ||
| Enamine | EN300-320081-5.0g |
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2059993-68-7 | 5.0g |
$3520.0 | 2023-02-24 | ||
| Enamine | EN300-320081-1g |
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2059993-68-7 | 1g |
$1214.0 | 2023-09-04 | ||
| Enamine | EN300-320081-0.25g |
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2059993-68-7 | 0.25g |
$1117.0 | 2023-09-04 | ||
| Enamine | EN300-320081-1.0g |
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2059993-68-7 | 1g |
$0.0 | 2023-06-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030990-1g |
6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2059993-68-7 | 95% | 1g |
¥5971.0 | 2023-03-11 | |
| Enamine | EN300-320081-2.5g |
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2059993-68-7 | 2.5g |
$2379.0 | 2023-09-04 | ||
| Enamine | EN300-320081-0.5g |
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2059993-68-7 | 0.5g |
$1165.0 | 2023-09-04 |
6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione 関連文献
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
2059993-68-7 (6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione) 関連製品
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
